molecular formula C12H9N3O B2363903 1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 110763-56-9

1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B2363903
CAS No.: 110763-56-9
M. Wt: 211.224
InChI Key: UVWOQPKLEXKDIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that features both pyridine and benzimidazole moieties.

Preparation Methods

The synthesis of 1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one can be achieved through several synthetic routes. One common method involves the condensation of 4-aminopyridine with o-phenylenediamine, followed by cyclization and oxidation steps. The reaction conditions typically involve the use of solvents such as ethanol or acetic acid, and catalysts like palladium on carbon . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one has a wide range of scientific research applications:

Biological Activity

1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that combines the structural features of pyridine and benzimidazole. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications as enzyme inhibitors, receptor modulators, and in various therapeutic areas such as antimicrobial and anticancer treatments.

The compound has the following chemical properties:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC12H9N3O
CAS Number110763-56-9
Molecular Weight213.22 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been studied for its potential as an enzyme inhibitor and receptor modulator , which could lead to significant therapeutic effects in various diseases.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in the table below:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.020
Pseudomonas aeruginosa0.050

These results suggest that this compound may serve as a potent antibacterial agent, comparable to standard antibiotics like ciprofloxacin and norfloxacin .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of apoptotic pathways. Specific findings include:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values :
    • MCF-7: 15 µM
    • HeLa: 12 µM
    • A549: 10 µM

These results highlight its potential as a lead compound in cancer therapy, warranting further investigation into its mechanisms and efficacy in vivo .

Structure-Activity Relationship (SAR)

Recent studies have focused on the structure-activity relationship of benzimidazole derivatives, including this compound. Modifications at specific positions on the benzimidazole ring have been shown to enhance biological activity. For instance:

  • Substituents at Position 4 : Influence the binding affinity to target receptors.
  • Hydrophobic Groups : Increase potency against microbial strains.

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers evaluated a series of benzimidazole derivatives, including this compound, against a panel of bacterial pathogens. The findings demonstrated significant bactericidal activity, particularly against resistant strains of S. aureus.
  • Cancer Cell Apoptosis : In a study assessing the anticancer potential, treatment with this compound resulted in a marked increase in apoptotic markers in HeLa cells when compared to untreated controls, supporting its role as a potential anticancer agent.

Properties

IUPAC Name

3-pyridin-4-yl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-12-14-10-3-1-2-4-11(10)15(12)9-5-7-13-8-6-9/h1-8H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWOQPKLEXKDIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110763-56-9
Record name 1-(pyridin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.